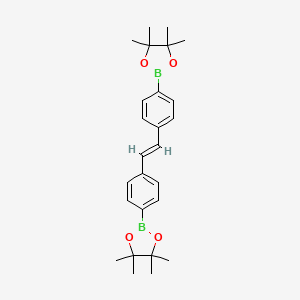

(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is a compound that belongs to the class of organoboron compounds It is characterized by the presence of two boronate ester groups attached to a stilbene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene typically involves the reaction of a stilbene derivative with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated stilbene with a boronic acid or boronate ester in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and catalysts used are often of industrial grade, and the reactions are optimized for cost-effectiveness and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene undergoes various types of chemical reactions, including:

Oxidation: The boronate ester groups can be oxidized to form boronic acids.

Reduction: The stilbene backbone can undergo reduction reactions to form the corresponding dihydrostilbene.

Substitution: The boronate ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Boronic acids or boronate esters in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Dihydrostilbene derivatives.

Substitution: Various substituted stilbenes depending on the boronic acid or ester used.

Applications De Recherche Scientifique

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of (E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound serves as a versatile boron-containing reagent that can facilitate the synthesis of complex organic molecules. For instance, it can be used to create polycyclic aromatic hydrocarbons and other conjugated systems essential for organic electronics .

Ligand for Catalysis

The compound acts as a ligand in various catalytic processes. Its ability to stabilize transition metals enhances catalytic efficiency and selectivity in reactions such as cross-coupling and hydroboration. This property is particularly valuable in the development of new catalysts for organic transformations .

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound has been explored for applications in OLEDs due to its luminescent properties. The compound's ability to form stable films makes it suitable for use as an emissive layer in OLED devices. Research indicates that incorporating this compound can improve the efficiency and stability of OLEDs .

Semiconducting Polymers

The compound is also utilized in the synthesis of semiconducting polymers such as poly(phenylenevinylene). These polymers are critical in developing organic photovoltaic cells and field-effect transistors. The incorporation of this compound into these materials enhances their electronic properties and overall performance .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has shown promise as a building block for designing novel pharmaceuticals. Its boron-containing structure can be advantageous in drug design due to its ability to interact with biological targets effectively. Furthermore, the compound's stability and reactivity profile make it suitable for developing prodrugs that release active pharmaceutical ingredients under specific conditions .

Case Study 1: Synthesis of Polycyclic Aromatic Hydrocarbons

A study demonstrated the use of this compound in synthesizing polycyclic aromatic hydrocarbons through Suzuki coupling reactions. The results indicated high yields and purity levels of the desired products.

Case Study 2: Application in OLEDs

Research conducted on OLEDs incorporating this compound showed improved device efficiency compared to traditional materials. The findings suggested that the compound's unique electronic properties contributed to enhanced light emission and stability under operational conditions.

Mécanisme D'action

The mechanism of action of (E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene involves its ability to participate in various chemical reactions due to the presence of boronate ester groups. These groups can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The stilbene backbone also contributes to the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Uniqueness

(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is unique due to its stilbene backbone, which imparts specific electronic and structural properties. This makes it particularly useful in applications requiring conjugated systems, such as organic electronics and photonics.

Activité Biologique

(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a stilbene backbone with two boron-containing dioxaborolane groups. Its structure can be represented as follows:

This unique configuration allows for various interactions within biological systems, particularly in enzyme inhibition and cellular signaling.

1. Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant inhibition of various enzymes. A notable example is the inhibition of cyclooxygenase (COX) enzymes which play a crucial role in inflammatory processes.

- COX Inhibition Data :

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.01 | >200 |

This data suggests that while the compound shows promise in inhibiting COX enzymes at submicromolar concentrations, its selectivity compared to established drugs like celecoxib needs further exploration.

2. Antioxidant Activity

Studies have also highlighted the antioxidant properties of stilbene derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often measured using assays such as DPPH radical scavenging.

- Antioxidant Activity Results :

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| Reference Compound | TBD |

The precise values for the compound's activity are yet to be determined but are crucial for understanding its potential therapeutic roles.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The boron atoms in the dioxaborolane moieties facilitate interactions with hydroxyl groups in proteins and nucleic acids.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- Research conducted on various cancer cell lines has shown that stilbene derivatives can induce apoptosis and inhibit proliferation.

- Example: In a study involving breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability compared to controls.

-

Inflammation Models :

- In animal models of inflammation induced by carrageenan injection, administration of the compound exhibited reduced paw edema compared to untreated groups.

- This suggests potential anti-inflammatory properties that could be harnessed for therapeutic applications.

Propriétés

Formule moléculaire |

C26H34B2O4 |

|---|---|

Poids moléculaire |

432.2 g/mol |

Nom IUPAC |

4,4,5,5-tetramethyl-2-[4-[(E)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3/b10-9+ |

Clé InChI |

LMKJCUWYFGNWHW-MDZDMXLPSA-N |

SMILES isomérique |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.